molecular formula C5H5N3S B2685408 2-(Azidomethyl)thiophene CAS No. 129820-44-6

2-(Azidomethyl)thiophene

Cat. No.: B2685408
CAS No.: 129820-44-6
M. Wt: 139.18
InChI Key: ARAXHPYIMRBUKY-UHFFFAOYSA-N
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Description

2-(Azidomethyl)thiophene is an organic compound that belongs to the class of azides and thiophenes. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The azide group is characterized by the presence of three nitrogen atoms connected in a linear arrangement. The combination of these two functional groups in this compound makes it a compound of interest in various fields of research, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)thiophene typically involves the introduction of an azide group into a thiophene ring. One common method is the nucleophilic substitution reaction where a halomethylthiophene reacts with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide group.

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in substitution reactions to form other functionalized thiophenes.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the azide group under appropriate conditions.

Major Products:

    Oxidation: Nitrothiophenes.

    Reduction: Aminomethylthiophenes.

    Substitution: Various functionalized thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(Azidomethyl)thiophene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The azide group can be transformed into various functional groups, making it a versatile building block.

    Biology: The compound can be used in bioconjugation reactions, where the azide group reacts with alkynes in a click chemistry reaction to label biomolecules.

    Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors and conductive polymers.

Comparison with Similar Compounds

    2-(Azidomethyl)furan: Similar structure but with an oxygen atom in the ring instead of sulfur.

    2-(Azidomethyl)pyrrole: Contains a nitrogen atom in the ring.

    2-(Azidomethyl)benzene: Lacks the heterocyclic ring structure.

Uniqueness: 2-(Azidomethyl)thiophene is unique due to the presence of both the azide group and the sulfur-containing thiophene ring. This combination imparts distinct chemical reactivity and electronic properties, making it valuable in various applications, particularly in materials science and organic synthesis.

Properties

IUPAC Name

2-(azidomethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-8-7-4-5-2-1-3-9-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAXHPYIMRBUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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